Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Overview
Description
Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The trifluoromethyl group in this compound is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through various methods, such as the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl trimethylsilane.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.
Scientific Research Applications
Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It is investigated for its potential use in drug development, particularly for its effects on specific biological targets.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(trifluoromethyl)-2-benzothiophene-1-carboxylate
- Methyl 5-(trifluoromethyl)-1-benzothiophene-3-carboxylate
Uniqueness
Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is unique due to the position of the trifluoromethyl group and the carboxylate ester. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This modification can significantly influence its interaction with biological targets, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethyl group enhances binding affinity, which can lead to the modulation of biochemical pathways related to cell growth, differentiation, and apoptosis.
Target Enzymes
Research indicates that derivatives of benzothiophene, including this compound, have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurodegenerative diseases like Alzheimer's disease.
Anticholinesterase Activity
Recent studies have demonstrated that this compound exhibits potent anticholinesterase activity. This activity is essential for the development of therapeutic agents aimed at treating Alzheimer's disease. The compound's IC50 values against AChE and BChE were found to be comparable to established inhibitors like galantamine, indicating its potential as a lead compound in drug design.
Compound | IC50 (μM) | Target Enzyme |
---|---|---|
This compound | 20.5 | AChE |
This compound | 18.7 | BChE |
Galantamine | 15.0 | AChE |
Cytotoxicity Studies
In vitro studies using SH-SY5Y neuroblastoma cells revealed that this compound did not exhibit significant cytotoxic effects at concentrations corresponding to its IC50 values against cholinesterases. This suggests a favorable safety profile for further development as a therapeutic agent.
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that benzothiophene derivatives possess neuroprotective properties by inhibiting oxidative stress pathways. This compound was shown to reduce neuronal cell death in models of oxidative stress.
- Anti-inflammatory Activity : Other research highlighted the anti-inflammatory potential of thiophene derivatives, including this compound, which inhibited pro-inflammatory cytokines in vitro.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its utility in developing new antibiotics.
Properties
IUPAC Name |
methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2S/c1-16-10(15)9-5-6-4-7(11(12,13)14)2-3-8(6)17-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHOGTDVUZFYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363133 | |
Record name | Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146137-92-0 | |
Record name | Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Trifluoromethyl-benzo[b]thiophene-2-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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